molecular formula C5H8FNO2 B12275194 3-(Fluoromethyl)azetidine-3-carboxylic acid

3-(Fluoromethyl)azetidine-3-carboxylic acid

Katalognummer: B12275194
Molekulargewicht: 133.12 g/mol
InChI-Schlüssel: SPIKXXPYVIKXMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Fluoromethyl)azetidine-3-carboxylic acid is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability properties. This compound is of interest in various fields, including organic synthesis and medicinal chemistry, due to its potential as a building block for more complex molecules .

Vorbereitungsmethoden

The synthesis of 3-(Fluoromethyl)azetidine-3-carboxylic acid typically involves the formation of the azetidine ring followed by the introduction of the fluoromethyl and carboxylic acid groups. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a halogenated precursor can lead to the formation of the azetidine ring . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reactions .

Analyse Chemischer Reaktionen

3-(Fluoromethyl)azetidine-3-carboxylic acid undergoes various types of chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

3-(Fluoromethyl)azetidine-3-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(Fluoromethyl)azetidine-3-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance binding affinity and specificity, while the azetidine ring provides a rigid scaffold that can interact with specific sites on the target molecule. This interaction can modulate the activity of the target, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 3-(Fluoromethyl)azetidine-3-carboxylic acid include other azetidines and their derivatives, such as:

Eigenschaften

Molekularformel

C5H8FNO2

Molekulargewicht

133.12 g/mol

IUPAC-Name

3-(fluoromethyl)azetidine-3-carboxylic acid

InChI

InChI=1S/C5H8FNO2/c6-1-5(4(8)9)2-7-3-5/h7H,1-3H2,(H,8,9)

InChI-Schlüssel

SPIKXXPYVIKXMI-UHFFFAOYSA-N

Kanonische SMILES

C1C(CN1)(CF)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.